Acetato de glatiramer

Descripción general

Descripción

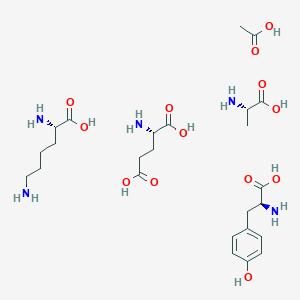

Está compuesto por una mezcla de polipéptidos sintéticos, que incluyen los aminoácidos ácido L-glutámico, L-alanina, L-tirosina y L-lisina . Este compuesto está diseñado para imitar la proteína básica de mielina, un componente de la vaina de mielina que aísla las fibras nerviosas . El acetato de glatiramer se administra mediante inyección subcutánea y es conocido por reducir la frecuencia de las recaídas en pacientes con esclerosis múltiple remitente-recurrente .

Aplicaciones Científicas De Investigación

Healthcare and Pharmaceuticals

- Wound Care : Dilute acetic acid solutions are effective in treating infections caused by antibiotic-resistant bacteria. Its mild antibacterial properties make it suitable for skin disinfection and wound irrigation .

- Drug Synthesis : Acetic acid is a crucial reagent in the synthesis of active pharmaceutical ingredients (APIs). It aids in producing esters and anhydrides used in various medications .

Renewable Energy

- Biofuel Production : Acetic acid is pivotal in bioconversion pathways involving acetogenic bacteria that convert biomass into ethanol. This process is essential for sustainable biofuel production .

- Microbial Fuel Cells : Research indicates that acetic acid can serve as a feedstock for microbial fuel cells, offering a cleaner alternative to traditional fuels .

Materials Science

- Graphene Synthesis : Acetic acid has been explored as a greener alternative in the synthesis of graphene by removing metal catalysts without the harshness of stronger acids .

- Polymer Modifications : It is used to enhance polymer surfaces, improving properties like hydrophilicity and mechanical strength through controlled reactions .

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

- This amino acid is involved in neurotransmission and has potential applications in treating neurological disorders due to its role as a precursor for neurotransmitters like dopamine .

(2S)-2-aminopentanedioic acid

- Known for its role in protein synthesis, this compound has applications in oncology as part of drug conjugates that enhance the delivery of chemotherapeutics like paclitaxel .

(2S)-2-aminopropanoic acid (L-Alanine)

- L-Alanine is utilized in nutritional supplements and plays a vital role in metabolism and energy production. It is also significant in total parenteral nutrition formulations .

(2S)-2,6-diaminohexanoic acid

- This compound has potential applications in peptide synthesis and as a building block for various biopharmaceuticals due to its structural properties that facilitate the formation of peptide bonds .

Case Study 1: Wound Care Innovations

A clinical study demonstrated the effectiveness of dilute acetic acid solutions in treating chronic wound infections. Patients showed significant improvement after using acetic acid-based dressings compared to standard care protocols.

Case Study 2: Biofuel Production

Research on the use of acetic acid in microbial fermentation processes highlighted its efficiency in converting agricultural waste into ethanol. This approach not only reduced waste but also provided a sustainable energy source.

Mecanismo De Acción

El mecanismo de acción exacto del acetato de glatiramer no se comprende completamente, pero se cree que implica varios procesos clave:

Modulación Inmunitaria: El this compound desplaza la población de células T de las células Th1 proinflamatorias a las células Th2 reguladoras, lo que suprime la respuesta inflamatoria.

Mecanismo de Cebo: El compuesto actúa como un señuelo para la proteína básica de mielina, desviando el ataque del sistema inmunitario de la vaina de mielina.

Neuroprotección: Puede ejercer efectos neuroprotectores al modular la actividad de las células inmunitarias y reducir la inflamación en el sistema nervioso central.

Análisis Bioquímico

Biochemical Properties

Glatiramer acetate interacts with various biomolecules, including enzymes and proteins. It was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis . It was found to exhibit several immunomodulatory effects instead .

Cellular Effects

Glatiramer acetate has significant effects on various types of cells and cellular processes. It influences cell function by reducing the frequency of relapses in multiple sclerosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of glatiramer acetate involves complex immunomodulatory effects. It was found to exert its effects at the molecular level through strong promiscuous binding to MHC molecules and consequent competition with various myelin antigens for their presentation to T cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glatiramer acetate change over time. It has been shown to be effective in reducing the relapse rate of relapsing-remitting multiple sclerosis by 30% . There is limited information about its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of glatiramer acetate vary with different dosages. For instance, in mice given 60 mg/kg/day of glatiramer acetate subcutaneously, it did not increase systemic neoplasms .

Metabolic Pathways

Glatiramer acetate is involved in various metabolic pathways. It is a mixture of synthetic polypeptides hydrolyzed by proteases . Detailed information about the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

Glatiramer acetate is transported and distributed within cells and tissues. It is mainly excreted through urine . Detailed information about any transporters or binding proteins it interacts with, and its effects on localization or accumulation, is currently limited.

Métodos De Preparación

La síntesis del acetato de glatiramer involucra varios pasos:

Disolución de NCA de Aminoácidos: L-alanina NCA, L-tirosina NCA, ácido L-glutámico-γ-éster bencílico NCA y L-ε-trifluoroacetil-lisina NCA se disuelven en 1,4-dioxano como solvente.

Precipitación y Recolección: La solución de reacción se vierte lentamente en agua, y el producto blanco resultante se recolecta.

Purificación Final: El sólido se disuelve en una solución acuosa 1M de piperidina, se dializa y se liofiliza para obtener el producto final de this compound.

Análisis De Reacciones Químicas

El acetato de glatiramer experimenta varias reacciones químicas, incluyendo:

Comparación Con Compuestos Similares

El acetato de glatiramer es único en comparación con otros fármacos inmunomoduladores utilizados en el tratamiento de la esclerosis múltiple:

Teriflunomida: La teriflunomida inhibe la síntesis de pirimidina, mientras que el this compound modula las respuestas de las células T.

Fumarato de Dimetil: El fumarato de dimetil activa la vía Nrf2, proporcionando efectos antioxidantes, mientras que el this compound actúa principalmente a través de la modulación inmunitaria.

Compuestos similares incluyen:

- Interferón Beta

- Teriflunomida

- Fumarato de Dimetil

El this compound destaca por su mecanismo de acción único y su capacidad para dirigirse específicamente a la respuesta inmunitaria involucrada en la esclerosis múltiple .

Actividad Biológica

The biological activity of acetic acid and several amino acids, specifically (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid , (2S)-2-aminopentanedioic acid , (2S)-2-aminopropanoic acid , and (2S)-2,6-diaminohexanoic acid , has garnered significant attention in recent research. This article synthesizes findings from various studies to provide a comprehensive overview of their biological activities, mechanisms of action, and potential therapeutic applications.

Acetic Acid: Antimicrobial Properties

Acetic acid, a simple carboxylic acid, exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a variety of pathogens, particularly in wound care:

- Minimum Inhibitory Concentration (MIC) : Acetic acid has an MIC ranging from 0.16% to 0.31% against planktonic bacteria, including common wound pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Biofilm Disruption : It can prevent biofilm formation and eradicate mature biofilms within three hours of exposure, making it a promising agent for treating chronic infections .

The mechanism by which acetic acid exerts its antimicrobial effects involves:

- pH Reduction : Acetic acid penetrates bacterial cell walls in its protonated form, leading to cytoplasmic acidification and disruption of cellular functions .

- Biofilm Penetration : At lower pH levels, acetic acid can penetrate biofilms effectively, killing embedded bacteria and causing the biofilm matrix to swell and shed dead cells .

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic Acid

This compound has shown potential as an anticancer agent:

- Antioxidant Properties : It demonstrated significant antioxidant activity in assays such as DPPH radical scavenging .

- Cytotoxicity : Compounds derived from this amino acid exhibited cytotoxic effects on A549 lung cancer cells, reducing cell viability by 50% .

(2S)-2-aminopentanedioic Acid and (2S)-2-aminopropanoic Acid

These amino acids are primarily known for their roles in metabolic pathways but have also been explored for potential therapeutic applications:

- Metabolic Role : Both amino acids are intermediates in metabolic pathways that may influence cellular growth and repair mechanisms.

- Research Implications : Their structural modifications may yield new compounds with enhanced biological activities against various diseases.

(2S)-2,6-diaminohexanoic Acid

This compound is being investigated for its antimicrobial properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this amino acid exhibit activity against multidrug-resistant bacterial strains .

- Potential Applications : Its unique structure may provide a scaffold for developing new antimicrobial agents targeting resistant pathogens.

Comparative Summary Table

Case Study 1: Wound Care with Acetic Acid

A clinical study assessed the effectiveness of acetic acid in treating burn wounds infected with Pseudomonas aeruginosa. Results indicated that application of 3% acetic acid significantly reduced bacterial counts within 30 minutes, highlighting its rapid action against biofilm-producing pathogens .

Case Study 2: Antioxidant Potential of Amino Acids

Research on derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid revealed promising results in terms of antioxidant capacity. These compounds not only reduced oxidative stress markers but also showed selective cytotoxicity towards cancer cells without harming normal cells .

Propiedades

IUPAC Name |

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEAIOHRHQGZPC-KIWGSFCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163637 | |

| Record name | Glatiramer acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147245-92-9 | |

| Record name | Glatiramer acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147245-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glatiramer acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.